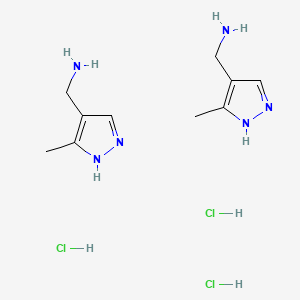

![molecular formula C10H14F2N4 B1485571 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine CAS No. 2098105-15-6](/img/structure/B1485571.png)

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine

Overview

Description

“1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine” is a chemical compound that has gained attention in the scientific community. It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has also been described .

Scientific Research Applications

Antibacterial Activity

- Microwave Assisted Synthesis and Antibacterial Activity : The compound 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine has been investigated for its antibacterial properties. Research involving the synthesis of various pyrimidine imines and thiazolidinones, which includes compounds similar to the one , demonstrated notable antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

GPR119 Agonist Activity

- Discovery of Novel GPR119 Agonists : Research has been conducted on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which are closely related to the compound . These derivatives have been identified as agonists for the G protein-coupled receptor 119 (GPR119), suggesting potential applications in the treatment of disorders like diabetes (Kubo et al., 2021).

Metabolism and Pharmacokinetics Studies

- Metabolism, Excretion, and Pharmacokinetics : Compounds closely related to this compound have been studied for their pharmacokinetics, metabolism, and excretion, providing valuable insights into their behavior in biological systems. These studies are crucial for understanding the potential therapeutic applications of such compounds (Sharma et al., 2012).

Synthesis and Antimicrobial Activity

- Microwave Assisted Synthesis and Antimicrobial Activity : The compound's synthesis and its potential antimicrobial activity have been explored. This research highlights the compound's relevance in creating new antimicrobial agents, especially in the context of increasing antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-cancer Activities

- Synthesis and Anti-angiogenic Activities : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, structurally related to the compound , have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer treatment (Kambappa et al., 2017).

Sigma-1 Receptor Antagonists for Neuropathic Pain

- Sigma-1 Receptor Antagonists for Neuropathic Pain : A new series of pyrimidines, which are structurally similar to this compound, have been discovered as potent sigma-1 receptor antagonists. These compounds show potential in treating neuropathic pain, highlighting the diverse therapeutic applications of such chemical structures (Lan et al., 2014).

Hypoglycemic Agents Activating GK and PPARγ

- Novel N-(pyrimidin-4-yl)thiazol-2-amine Derivatives as Hypoglycemic Agents : Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to the compound , has revealed their potential as dual-acting hypoglycemic agents that activate both glucokinase (GK) and PPARγ. This discovery opens up possibilities for treating conditions like diabetes (Song et al., 2011).

Anticonvulsant Properties

- Structural and Electronic Properties of Anticonvulsant Drugs : Research on the crystal structures and electronic properties of anticonvulsant compounds, including those with pyrimidine and piperidine groups, provides insight into the potential anticonvulsant applications of similar compounds (Georges et al., 1989).

Mechanism of Action

Target of Action

Similar compounds, such as pyrimidifen, are known to act as acaricides, substances that kill mites and ticks .

Mode of Action

Acaricides typically work by disrupting the nervous system of mites and ticks, leading to their death .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Acaricides often affect the nervous system pathways in mites and ticks .

Pharmacokinetics

Similar compounds often have good lipophilic properties, which can improve their pharmacokinetic properties .

Result of Action

Similar compounds result in the death of mites and ticks .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the temperature and pH of the environment could potentially affect the stability and efficacy of the compound .

properties

IUPAC Name |

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4/c11-10(12)8-4-9(15-6-14-8)16-3-1-2-7(13)5-16/h4,6-7,10H,1-3,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGQPPSVOJDGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

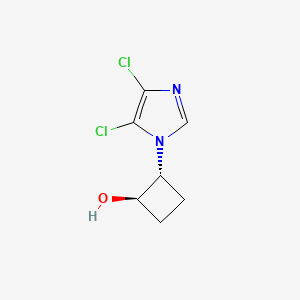

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)

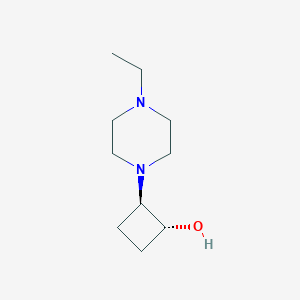

![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)

![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)

![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)

![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)

![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)

![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)